

An In-depth Technical Guide to the Physical Properties of 2-Iodobiphenyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodobiphenyl**

Cat. No.: **B1664525**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2-Iodobiphenyl** (CAS 2113-51-1), a crucial intermediate in organic synthesis. The information presented herein is intended to support research, development, and quality control activities by providing key data and standardized experimental protocols.

Core Physical and Chemical Properties

2-Iodobiphenyl, also known as o-Iodobiphenyl, is an ortho-halogenated biphenyl synthesized from 2-aminobiphenyl.[1][2] It serves as a vital intermediate in various chemical reactions, including Suzuki-Miyaura cross-coupling and the synthesis of pharmaceutical compounds and polycyclic aromatic hydrocarbons.[3][4]

Data Presentation: Summary of Physical Properties

The quantitative physical data for **2-Iodobiphenyl** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	$C_{12}H_9I$ [3] [4]
Molecular Weight	280.10 g/mol [3] [4]
Appearance	White to pale yellow crystalline powder or clear colorless to yellow liquid. [1] [3] [4]
Melting Point	70-75°C [3] (also cited as 54-56°C [4])
Boiling Point	300-305°C (decomposes) [1] [2] [3]
Density	1.59 g/mL at 25°C [1] [2]
Refractive Index (n _{20/D})	1.662 [1] [2]
Solubility	Insoluble in water; Soluble in organic solvents like DCM, THF, ethanol, ether, and benzene. [1] [3] [4] [5] [6]
Stability	Light-sensitive; should be stored under an inert atmosphere. [3] [4]

Spectral Data Summary

Spectroscopy Type	Key Data Points
¹ H NMR	A: 7.934 ppm, B: 7.55 to 7.18 ppm, C: 7.003 ppm, J(A,C)=7.8Hz. [7]
Infrared (IR) Spectroscopy	Spectra available, characteristic peaks can be used for identification. [8] [9]
Mass Spectrometry (GC-MS)	Molecular Ion (M ⁺): m/z 280. [10] [11]

Experimental Protocols for Property Determination

The following sections detail the standard laboratory methodologies for determining the key physical properties of solid organic compounds like **2-Iodobiphenyl**.

2.1 Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[12] Pure compounds exhibit a sharp melting point range of 0.5-1.0°C, while impurities typically depress the melting point and broaden the range.[12][13]

- Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer, mortar and pestle.[12][13][14]
- Procedure:
 - Ensure the **2-Iodobiphenyl** sample is finely powdered and dry.[13]
 - Seal one end of a capillary tube by holding it in the flame of a Bunsen burner.[15][16][17]
 - Pack a small amount of the powdered sample into the open end of the capillary tube to a height of 1-2 mm.[17]
 - Attach the capillary tube to a thermometer, ensuring the sample is level with the thermometer bulb.[13]
 - Place the thermometer and attached capillary into the heating apparatus (e.g., Thiele tube filled with mineral oil or a metal block apparatus).[12][13]
 - Heat the apparatus slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[13]
 - Record the temperature at which the first drop of liquid appears (the beginning of melting).
 - Record the temperature at which the entire sample has completely liquefied. This range is the melting point of the sample.[12][14]

2.2 Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[18][19] This method is suitable for small quantities of liquid compounds.

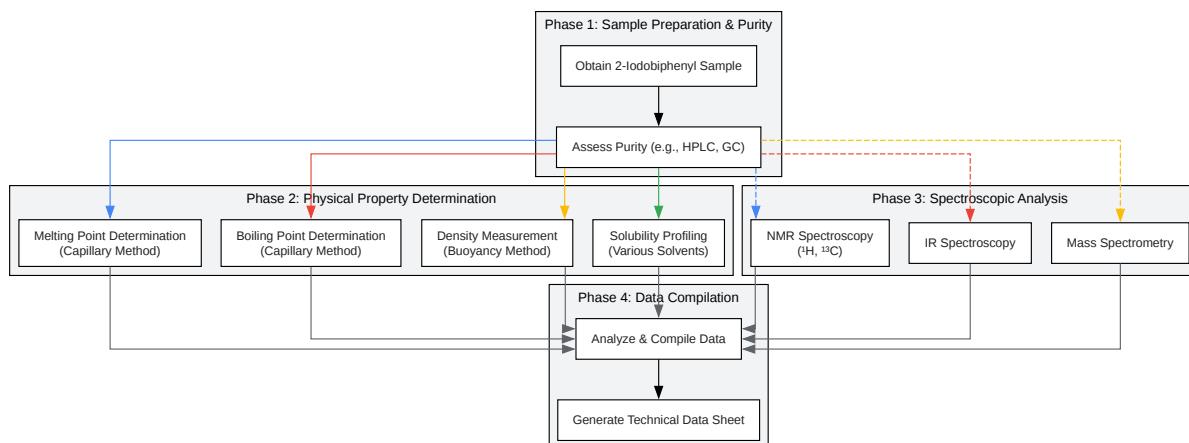
- Apparatus: Thiele tube or aluminum block, fusion tube, capillary tube (sealed at one end), thermometer, heating source.[18][20]
- Procedure:
 - Place a small amount of the liquid sample (a few milliliters) into a fusion tube.[19][20]
 - Seal one end of a capillary tube using a flame.[18][20]
 - Place the sealed capillary tube, open end down, into the fusion tube containing the liquid.[20]
 - Attach the fusion tube to a thermometer and place the assembly in a heating bath (Thiele tube or aluminum block). The thermometer bulb and the fusion tube should be at the same level.[20]
 - Heat the apparatus slowly and uniformly.[20]
 - Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.[20]
 - Note the temperature when a rapid and continuous stream of bubbles emerges. This is the boiling point.[20][21]

2.3 Density Determination of a Solid (Buoyancy Method)

This method utilizes Archimedes' principle, where a body immersed in a fluid experiences an apparent loss in weight equal to the weight of the fluid it displaces.[22]

- Apparatus: Analytical balance with a density kit, beaker, auxiliary liquid of known density (e.g., water, ensuring the solid is insoluble), sample holder.[22][23]
- Procedure:
 - Weigh the solid sample of **2-Iodobiphenyl** in the air. Record this mass (m_{air}).
 - Place a beaker containing the auxiliary liquid on the balance.

- Immerse the solid sample completely in the auxiliary liquid, ensuring no air bubbles are trapped on the surface. The sample should not touch the sides or bottom of the beaker. [23]
- Weigh the sample while it is immersed in the liquid. Record this mass (m_liquid).
- Calculate the density of the solid using the following formula: Density = $(m_{\text{air}} / (m_{\text{air}} - m_{\text{liquid}})) * \text{density_liquid}$


2.4 Solubility Determination

Solubility tests provide information about the polarity and functional groups present in a compound. The general principle "like dissolves like" is a useful guideline.[24]

- Apparatus: Small test tubes, spatula, vortex mixer (optional), various solvents (e.g., water, ethanol, dichloromethane, hexane).
- Procedure:
 - Place a small, pre-weighed amount of **2-Iodobiphenyl** (e.g., 25 mg) into a test tube.[25]
 - Add a small volume of the chosen solvent (e.g., 0.75 mL) in portions.[25]
 - After each addition, shake the test tube vigorously to facilitate dissolution.[25][26]
 - Observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent under the tested conditions.
 - If the compound does not dissolve, it is considered insoluble. The procedure can be repeated with different solvents to create a solubility profile.[26]

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the physical characterization of an organic compound such as **2-Iodobiphenyl**.

[Click to download full resolution via product page](#)

Caption: Workflow for the physical and spectral characterization of **2-Iodobiphenyl**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodobiphenyl | 2113-51-1 [chemicalbook.com]

- 2. 2-Iodobiphenyl 96 2113-51-1 [sigmaaldrich.com]
- 3. nbino.com [nbino.com]
- 4. nbino.com [nbino.com]
- 5. 2113-51-1 CAS MSDS (2-Iodobiphenyl) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-Iodobiphenyl | 2113-51-1 [amp.chemicalbook.com]
- 7. 2-Iodobiphenyl(2113-51-1) 1H NMR spectrum [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. 4-Iodobiphenyl | C12H9I | CID 15322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. pennwest.edu [pennwest.edu]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. byjus.com [byjus.com]
- 17. byjus.com [byjus.com]
- 18. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 19. cdn.juniata.edu [cdn.juniata.edu]
- 20. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 21. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 22. mt.com [mt.com]
- 23. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 24. chem.ws [chem.ws]
- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2-Iodobiphenyl]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1664525#physical-properties-of-2-iodobiphenyl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com